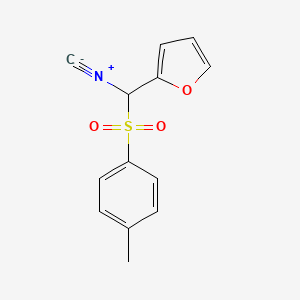![molecular formula C39H42N2O8 B7854057 (2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7854057.png)
(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Identifier (CID) 52988091 is known as FMOC-ASP(ODMAB)-OH. It is a derivative of aspartic acid and is characterized by its FMOC (fluorenylmethyloxycarbonyl) protecting group and ODMAB (4,4’-dimethoxytrityl) activating group. This compound is primarily used in peptide synthesis, providing stability and protection to the amino acid during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FMOC-ASP(ODMAB)-OH is synthesized through a series of chemical reactions involving the protection and activation of aspartic acid. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the FMOC group. This is achieved by reacting aspartic acid with FMOC chloride in the presence of a base such as sodium carbonate.
Activation of the Carboxyl Group: The carboxyl group of the protected aspartic acid is activated using the ODMAB group. This involves reacting the protected aspartic acid with ODMAB chloride in the presence of a base such as triethylamine.
Industrial Production Methods
The industrial production of FMOC-ASP(ODMAB)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and accurate assembly of peptide chains. The use of automated systems ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
FMOC-ASP(ODMAB)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The activated carboxyl group can react with other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the FMOC group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, which are used in various biological and pharmaceutical applications .
Applications De Recherche Scientifique
FMOC-ASP(ODMAB)-OH is widely used in scientific research, particularly in the field of peptide chemistry. Its applications include:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis, enabling the creation of diverse peptide sequences.
Biological Research: The synthesized peptides are used in studies related to protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Pharmaceutical Research: Peptides synthesized using FMOC-ASP(ODMAB)-OH are used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of FMOC-ASP(ODMAB)-OH involves the protection and activation of the amino and carboxyl groups of aspartic acid. The FMOC group protects the amino group from unwanted reactions, while the ODMAB group activates the carboxyl group, facilitating peptide bond formation. This dual functionality ensures efficient and accurate peptide synthesis .
Comparaison Avec Des Composés Similaires
FMOC-ASP(ODMAB)-OH is unique due to its dual functionality, combining both protection and activation in a single molecule. Similar compounds include:
FMOC-Asp(OtBu)-OH: This compound uses a tert-butyl (OtBu) group for carboxyl protection instead of ODMAB.
Boc-Asp(OBzl)-OH: This compound uses a benzyl (OBzl) group for carboxyl protection and a Boc (tert-butyloxycarbonyl) group for amino protection.
FMOC-ASP(ODMAB)-OH is preferred in certain applications due to its enhanced stability and solubility, which facilitate purification and handling during peptide synthesis .
Propriétés
IUPAC Name |
(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,40H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMHDDOOIGEPG-YTTGMZPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)
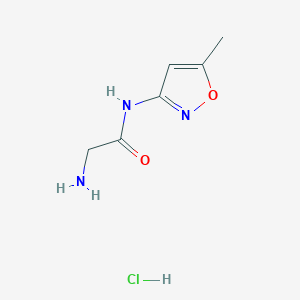
![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)
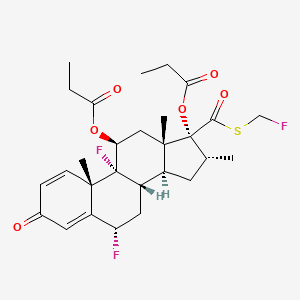
![2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7854001.png)
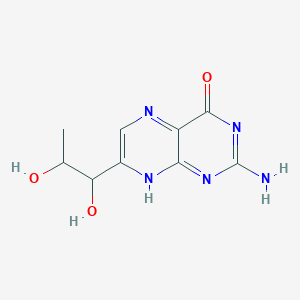
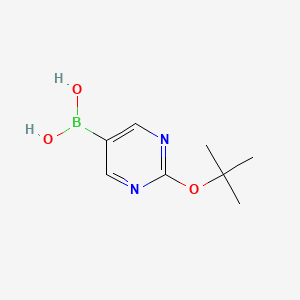
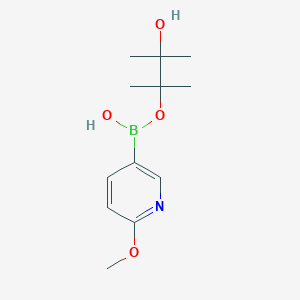
![[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7854043.png)
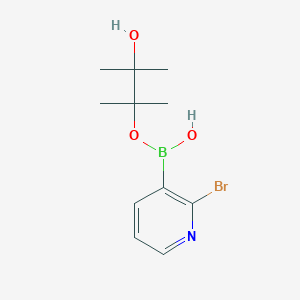
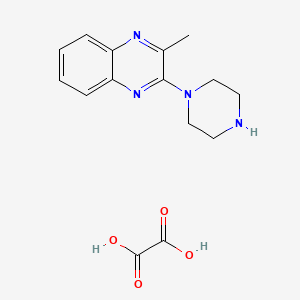
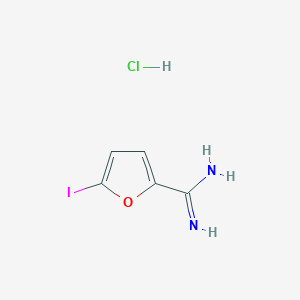
![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)
